C6-l-Erythro-ceramide

Beschreibung

Eigenschaften

Molekularformel |

C24H47NO3 |

|---|---|

Molekulargewicht |

397.6 g/mol |

IUPAC-Name |

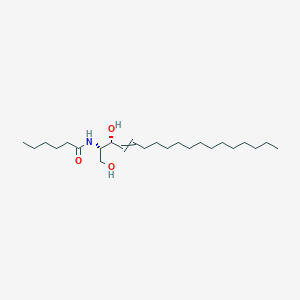

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |

InChI-Schlüssel |

NPRJSFWNFTXXQC-XZOQPEGZSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC(=O)CCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Total Synthesis from (L)-Serine via Garner Aldehyde

This method, pioneered by Sganappa Aurora and colleagues, leverages (L)-serine as a chiral starting material to ensure the desired L-erythro configuration. Key steps include:

- Protection of (L)-Serine : Methyl esterification followed by tert-butyldimethylsilyl (TBS) protection of the hydroxyl group (94% yield).

- Reduction and Cyclohexanone Protection : Sodium borohydride reduction of the ester to a primary alcohol, followed by oxazolidine ring formation using cyclohexanone (90% yield).

- Boc Protection and Oxidation : Introduction of a tert-butoxycarbonyl (Boc) group on the amine, TBS deprotection, and Parikh-Doering oxidation to generate Garner aldehyde (83% yield).

- Organocerium Addition : Stereoselective addition of a tetradecyl organocerium reagent to Garner aldehyde, achieving an 80:20 diastereomeric ratio (anti/syn).

- N-Acylation : Deprotection of the sphingosine intermediate and hexanoyl chloride acylation under MgO-mediated conditions (72% yield).

Modified Protecting Group Approach

An alternative route from the same group optimizes protecting groups to enhance yield and scalability:

- TBS vs. Cyclohexanone : Substituting acetone with cyclohexanone in oxazolidine formation improves steric hindrance, reducing side reactions.

- CeCl3-Mediated Addition : Cerium chloride promotes chelation-controlled addition of organocerium reagents, increasing anti-selectivity to 85%.

Stereochemical Control and Reaction Optimization

Achieving the L-erythro configuration requires meticulous control at three stages:

Garner Aldehyde Configuration

The oxidation of (L)-serine-derived intermediates ensures the aldehyde’s C2 and C3 stereocenters align with the erythro configuration. Parikh-Doering oxidation (DMSO, SO3·pyridine) preserves stereochemistry while converting the alcohol to an aldehyde.

Organometallic Additions

Organocerium reagents, generated in situ from Grignard reagents and CeCl3, exhibit superior stereoselectivity compared to organolithium or organomagnesium counterparts. For example:

- Tetradecylcerium Addition : Yields an 80:20 anti/syn ratio, vs. <60:40 with organolithium reagents.

- Temperature Effects : Reactions conducted at −78°C minimize epimerization.

Comparative Analysis of Synthetic Routes

Challenges and Solutions in N-Acylation

The final N-acylation step faces competing O-acylation and racemization. Critical optimizations include:

- Low-Temperature Acylation : Maintaining reactions below 20°C with hexanoyl chloride and MgO suppresses O-acylation.

- Solvent System : THF/water (3:1) enhances acyl chloride reactivity while stabilizing the sphingosine intermediate.

Industrial and Biological Implications

The CeCl3-mediated route’s scalability (28% overall yield) makes it viable for producing gram-scale quantities for drug delivery systems. Biological assays confirm that synthetic this compound retains pro-apoptotic activity, mirroring natural isoforms.

Analyse Chemischer Reaktionen

Arten von Reaktionen: C6-l-Erythro-Ceramid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Ceramid-1-phosphat zu bilden.

Reduktion: Es kann reduziert werden, um Dihydroceramid zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, um verschiedene Ceramidderivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet typischerweise Oxidationsmittel wie Wasserstoffperoxid oder Persäuren.

Reduktion: Beinhaltet Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Erfordert je nach gewünschter Substitution spezifische Katalysatoren und Bedingungen.

Hauptprodukte:

Ceramid-1-phosphat: Durch Oxidation gebildet.

Dihydroceramid: Durch Reduktion gebildet.

Verschiedene Ceramidderivate: Durch Substitutionsreaktionen gebildet.

Wissenschaftliche Forschungsanwendungen

C6 L-erythro-ceramide is a cell-permeable analog of naturally occurring ceramides and a bioactive sphingolipid . Research indicates that C6-ceramide has various applications, particularly in cancer research, due to its ability to induce cell death in cancer cell lines .

Scientific Research Applications

Delivery Method: C6-Cer complexed with cholesteryl phosphocholine (CholPC) increases the bioavailability of the ceramide for cells, enhancing its effects compared to C6-Cer dissolved in dimethyl sulfoxide (DMSO) . This complex permeates cell membranes and affects mitochondrial Ca2+ influx more efficiently than C6-Cer in DMSO .

Cancer Treatment: C6-ceramide nanoliposomes are being evaluated as a neoplastic-selective agent . Nanoliposomal C6-ceramide can suppress cell migration without inducing cell death, decreasing tumor extravasation under shear conditions .

Effects on Cell Viability:

- Keratinocytes: Treatment with C6Cer (1–100 µM) for 24 hours shows a dose-dependent decrease in cell viability in primary human keratinocytes and HaCaT cells .

- CTCL Cell Lines: MyLa and HuT78 cells treated with C6Cer (25 µM for 24 hours) show a significant reduction in cell viability . Higher concentrations (100 µM for 24 hours) further reduce cell viability .

Metabolic Conversion: C6-Ceramide exhibits a high incorporation rate in cells and is metabolized into sphingomyelin or C6-glucosylceramide depending on the dosage .

Case Studies

HeLa Cells: C6-Ceramide, C10-Ceramide, and C16-Ceramide were delivered to HeLa cells using cholesteryl phosphocholine complexes to analyze their metabolism and effects on cell viability . C6-Cer had the highest incorporation rate and the most substantial apoptotic effects .

Cutaneous T Cell Lymphoma (CTCL): C6 Ceramide (d18:1/6:0) as a treatment of Cutaneous T Cell Lymphoma reduced cell viability of MyLa and HuT78 cells in vitro .

Data Table

Wirkmechanismus

C6-l-Erythro-ceramide exerts its effects by interacting with specific molecular targets and pathways within cells. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase. Additionally, it can influence cellular signaling pathways, including those related to apoptosis and cell proliferation. The compound’s ability to permeate cell membranes and affect mitochondrial calcium homeostasis is also a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Variations in Ceramide Analogues

Ceramides differ in chain length, saturation, and functional modifications. Key structural distinctions include:

| Compound | Backbone (d notation) | Fatty Acid Chain | Saturation | Functional Group |

|---|---|---|---|---|

| C6-L-erythro-ceramide | d18:1/6:0 | C6 | Unsaturated (Δ4 double bond) | None |

| C6-Dihydroceramide | d18:0/6:0 | C6 | Saturated | None |

| C6-Pyridinium-ceramide | d18:1/6:0 | C6 | Unsaturated | Pyridinium head group |

| C8-Ceramide | d18:1/8:0 | C8 | Unsaturated | None |

| C6-NBD-Ceramide | d18:1/6:0 | C6 | Unsaturated | Fluorescent NBD tag |

Key Insights :

- Saturation : Dihydroceramides (e.g., C6-Dihydroceramide, d18:0/6:0) lack the Δ4 double bond in the sphingosine backbone, rendering them biologically inert in apoptosis until desaturated to ceramides .

- Chain Length : Longer chains (e.g., C8, C16) enhance membrane integration and lipid raft formation compared to C6 derivatives .

- Functional Modifications : Pyridinium groups (C6-Pyridinium-ceramide) improve mitochondrial targeting, while fluorescent tags (C6-NBD-Ceramide) enable tracking in cellular assays .

Mitochondrial Swelling Effects

A study in The Journal of Biological Chemistry (2005) compared C6-Pyridinium-ceramide and its dihydro analogue (C6-Pyridinium-dihydroceramide) in inducing mitochondrial swelling, a marker of apoptosis:

| Compound | Swelling Efficacy (15 min post-treatment) | EC₅₀ Value |

|---|---|---|

| C6-Pyridinium-ceramide | High | 10 µM |

| C6-Pyridinium-dihydroceramide | Low | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.